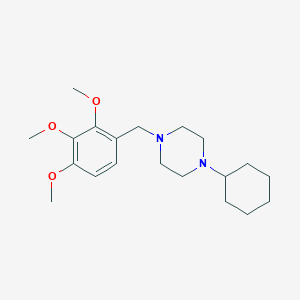![molecular formula C15H11F3N2O4 B5752983 2-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5752983.png)
2-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide” is likely an organic compound containing a nitro group (-NO2), a trifluoromethyl group (-CF3), and an acetamide group (CH3CONH2). The presence of these functional groups can significantly influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the nitro group might undergo reduction reactions, while the acetamide group could participate in hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure and the nature of its functional groups .Applications De Recherche Scientifique
Agrochemical Industry
The trifluoromethyl group, a component of the compound , is commonly utilized in the agrochemical industry. Compounds with this group are often employed in the synthesis of pesticides due to their unique physicochemical properties which contribute to the biological activity of the pesticides . For instance, trifluoromethylpyridines and their derivatives, which share a similar structural motif, are extensively used in crop protection, highlighting the potential of 2-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide in this field.
Pharmaceutical Research
In pharmaceutical research, the introduction of a trifluoromethyl group into molecules is a common strategy to enhance their metabolic stability and bioavailability . This suggests that our compound could be a valuable intermediate in the development of new pharmaceuticals, particularly in the design of drug candidates with improved pharmacokinetic properties.
Veterinary Medicine
Similar to its applications in human pharmaceuticals, the compound could also be explored for veterinary uses. The trifluoromethyl group’s presence in several approved veterinary products indicates that 2-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide might be useful in the synthesis of veterinary drugs, offering potential benefits such as increased efficacy or reduced side effects .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O4/c16-15(17,18)10-2-1-3-11(8-10)19-14(21)9-24-13-6-4-12(5-7-13)20(22)23/h1-8H,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGACUBIDEQLCKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[(4-bromophenyl)thio]methyl}benzoate](/img/structure/B5752901.png)
![N-[2-(2-methoxyphenyl)ethyl]-N'-(3-nitrophenyl)urea](/img/structure/B5752906.png)



![dimethyl 5-{[(2-pyridinylamino)carbonothioyl]amino}isophthalate](/img/structure/B5752932.png)

![1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5752949.png)
![N-[2-(dimethylamino)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5752957.png)

![2-{[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5752972.png)
![N-(3-methoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5752990.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5752991.png)
![N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5753000.png)